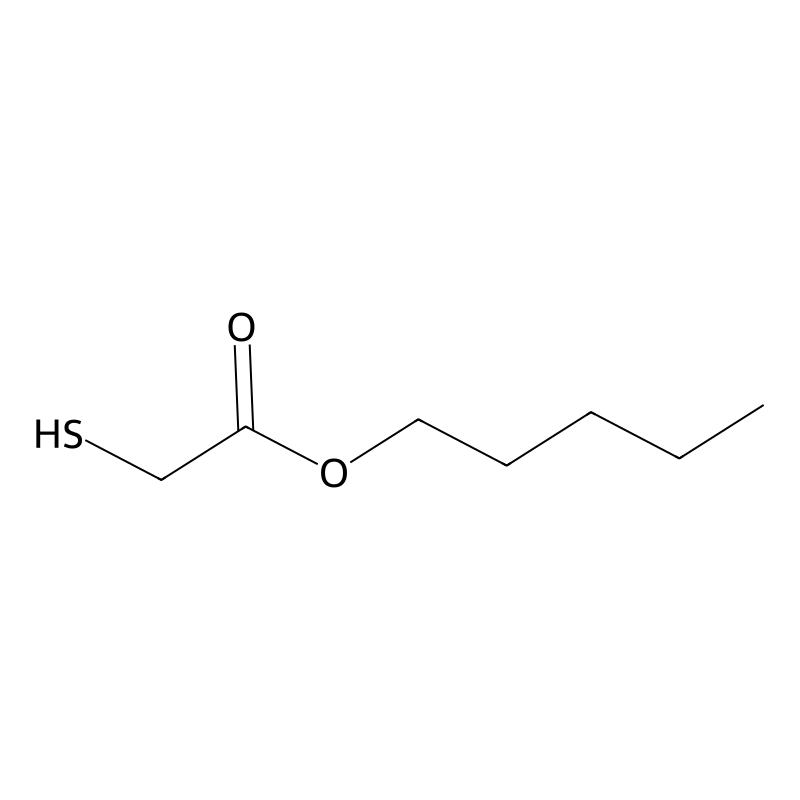

Pentyl mercaptoacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pentyl mercaptoacetate, also known as pentyl thioglycolate, is an organic compound with the molecular formula . It appears as a colorless to pale yellow liquid and possesses a characteristic odor. This compound is primarily utilized in organic synthesis and serves as an intermediate in the production of various chemicals, particularly those containing sulfur.

- Oxidation: This compound can be oxidized to yield disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

- Reduction: It can be reduced to form thiols using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Pentyl mercaptoacetate can undergo nucleophilic substitution reactions where the mercapto group is replaced by other nucleophiles, such as alkyl halides or acyl chlorides.

Major Products Formed- Oxidation Products: Disulfides (R-S-S-R) or sulfoxides (R-SO-R).

- Reduction Products: Thiols (R-SH).

- Substitution Products: Various substituted mercaptoacetates depending on the nucleophile used.

Pentyl mercaptoacetate exhibits biological activity relevant to both chemistry and biology. It is often used as a reagent in organic synthesis and plays a role in biochemical assays. The compound's mechanism of action involves its ability to donate a mercapto group (–SH), which can interact with enzymes and proteins, forming covalent bonds that may alter their activity .

Research indicates that mercaptoacetate thioesters, including pentyl mercaptoacetate, can inhibit certain enzymes, such as metallo-β-lactamases, through their hydrolysates .

The synthesis of pentyl mercaptoacetate typically involves the esterification of thioglycolic acid with pentanol. This reaction is generally catalyzed by sulfuric acid and conducted under reflux conditions to facilitate the formation of the ester. The reaction can be summarized as follows:

In industrial settings, similar esterification processes are employed but optimized for larger scale production. Continuous reactors and efficient separation techniques like distillation are commonly used to enhance yield and purity .

Pentyl mercaptoacetate has diverse applications across various fields:

- Organic Chemistry: Serves as a reagent for synthesizing sulfur-containing compounds.

- Biological Research: Used in enzyme mechanism studies and biochemical assays.

- Industrial Chemistry: Functions as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Studies on the interactions of pentyl mercaptoacetate highlight its potential inhibitory effects on specific enzymes. For instance, research has shown that it can bind to metallo-β-lactamases, suggesting its utility in developing inhibitors for antibiotic resistance mechanisms . The binding affinity and thermodynamic parameters have been characterized using techniques like isothermal titration calorimetry.

Several compounds share structural similarities with pentyl mercaptoacetate, including:

- Ethyl mercaptoacetate: Similar structure but with an ethyl group.

- Methyl mercaptoacetate: Contains a methyl group instead of a pentyl group.

- Butyl mercaptoacetate: Contains a butyl group instead of a pentyl group.

Uniqueness

Pentyl mercaptoacetate is distinguished by its longer alkyl chain compared to these similar compounds. This longer chain can affect its reactivity and solubility properties, making it particularly suitable for specific applications in pharmaceuticals and specialty chemicals where longer alkyl chains are advantageous .